
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide” is a chemical compound with potential applications in scientific research and industry12. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s likely that it involves the reaction of 1,1-dioxidotetrahydrothiophen-3-yl and piperidin-4-yl groups with 4-ethoxy-3-fluorobenzenesulfonamide12.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, based on its name, it likely contains a tetrahydrothiophene ring with two oxygen atoms attached (1,1-dioxide), a piperidine ring, and a benzenesulfonamide group with an ethoxy and a fluorine substituent12.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results. However, given its structure, it could potentially participate in various organic reactions12.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. However, these properties would be determined by its molecular structure12.Aplicaciones Científicas De Investigación
Corrosion Inhibition
Sulfonamide derivatives, including piperidine derivatives, have been investigated for their corrosion inhibition properties on metals such as iron. Quantum chemical calculations and molecular dynamics simulations suggest these compounds exhibit promising adsorption behaviors on metal surfaces, indicating their potential as corrosion inhibitors (Kaya et al., 2016).
Drug Discovery and Structural Analysis
Sulfonamide compounds have been explored for their potential in drug discovery, particularly as antagonists for various receptors implicated in diseases like dementia. Structural studies, including single-crystal X-ray and solid-state NMR characterizations, have provided insights into the molecular configurations of these compounds, supporting their development as active pharmaceutical ingredients (Pawlak et al., 2021).
Antitumor Activities
Research into sulfonamide derivatives containing fluorouracil and nitrogen mustard has shown these compounds to have potent antitumor activities with low toxicity, highlighting their potential as novel antitumor drugs (Huang et al., 2001).
Antioxidant and Enzyme Inhibition
Sulfonamide compounds incorporating 1,3,5-triazine structural motifs have demonstrated antioxidant properties and inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These activities suggest potential therapeutic applications in treating diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound are not mentioned in the search results. It’s important to handle all chemical compounds with appropriate safety measures12.
Direcciones Futuras
The future directions for the research and application of this compound are not specified in the search results. However, given its potential applications in scientific research and industry, it could be the subject of future studies12.
Please note that this analysis is based on the limited information available from the search results and may not be fully accurate or comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propiedades
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O5S2/c1-2-25-17-4-3-15(11-16(17)18)27(23,24)19-13-5-8-20(9-6-13)14-7-10-26(21,22)12-14/h3-4,11,13-14,19H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQGUSLDFYRJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)
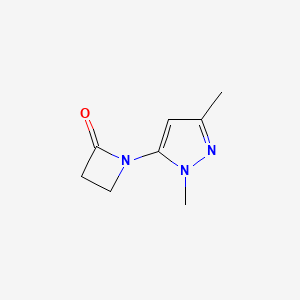

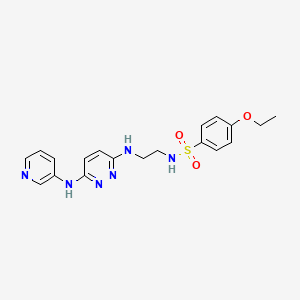
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)
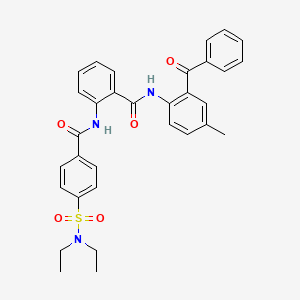
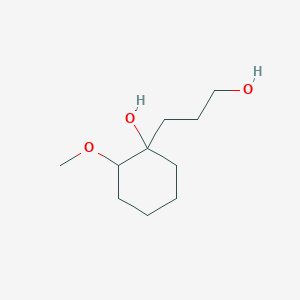
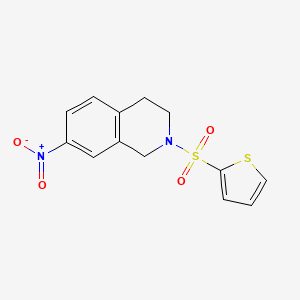
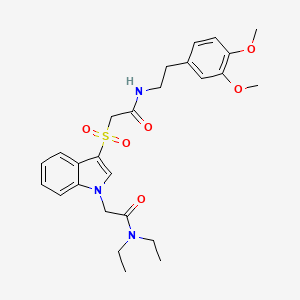
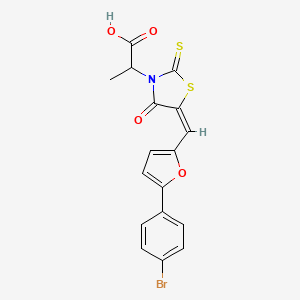
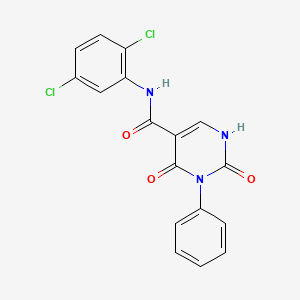
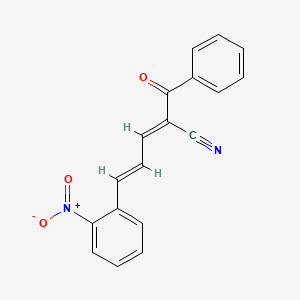
![3-Ethenylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2784995.png)
![Ethyl 5-[2-[(2,4-dichlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2784997.png)